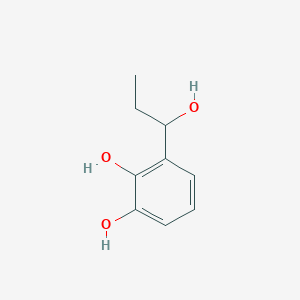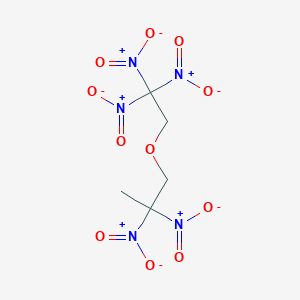![molecular formula C11H10ClNO6 B14275974 Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate CAS No. 134403-97-7](/img/structure/B14275974.png)
Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a chlorocarbonyl group and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate typically involves the esterification of 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorocarbonyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products
Hydrolysis: 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoic acid.
Reduction: Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties.
Pharmaceutical Research: It may be explored for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
作用機序
The mechanism of action of Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate depends on its specific application. For instance, in reduction reactions, the nitro group undergoes a stepwise reduction to form an amino group. The chlorocarbonyl group can act as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles.
類似化合物との比較
Similar Compounds
Methyl 4-nitrobenzoate: Lacks the chlorocarbonyl group and has different reactivity.
Ethyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester.
4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoic acid: The carboxylic acid form of the compound.
Uniqueness
Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate is unique due to the combination of functional groups it possesses, which allows for a diverse range of chemical reactions and applications. The presence of both a nitro group and a chlorocarbonyl group provides opportunities for selective modifications and the synthesis of novel derivatives.
特性
CAS番号 |
134403-97-7 |
|---|---|
分子式 |
C11H10ClNO6 |
分子量 |
287.65 g/mol |
IUPAC名 |
methyl 4-(2-carbonochloridoyloxyethyl)-3-nitrobenzoate |
InChI |
InChI=1S/C11H10ClNO6/c1-18-10(14)8-3-2-7(4-5-19-11(12)15)9(6-8)13(16)17/h2-3,6H,4-5H2,1H3 |
InChIキー |
IVUGLCSENVBVTJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)CCOC(=O)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


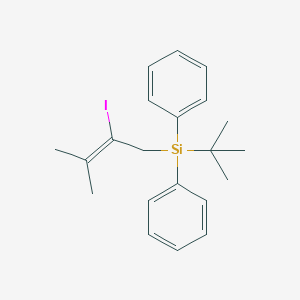

![([1,1'-Biphenyl]-2-yl)(trimethoxy)silane](/img/structure/B14275909.png)
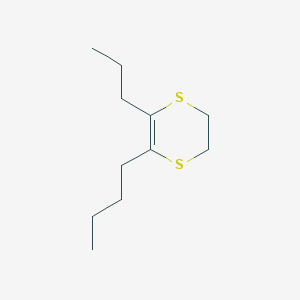


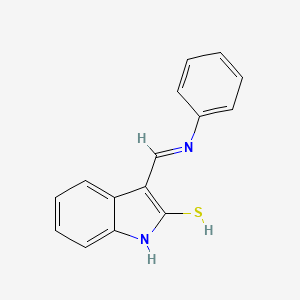
![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)

![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)
